molecular formula C10H11N3OS B2465892 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 247225-35-0

5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2465892
M. Wt: 221.28
InChI Key: IJWTVHRMEPWMSL-UHFFFAOYSA-N
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Description

“5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine” is a compound that contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities . The ethoxyphenyl group attached to the thiadiazol ring could potentially influence the compound’s physical properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, being a heterocycle, could influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The chemical reactions involving “5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine” would depend on its functional groups. The amine group could undergo reactions such as alkylation, acylation, and condensation . The thiadiazole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine” would be influenced by its functional groups and molecular structure. For instance, the presence of the ethoxy group could increase its lipophilicity, influencing its solubility and permeability .

Scientific Research Applications

Anticancer and Antitubercular Agent

5-Phenyl-substituted 1,3,4-thiadiazole-2-amines, closely related to 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine, have shown significant in vitro antitumor activities against breast cancer and normal human cell lines. Compounds like N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine demonstrated higher inhibitory activities against the MDA-MB-231 cell line compared to the cisplatin control. In terms of antitubercular activity, some derivatives showed potency against mycobacterium smegmatis MC155, indicating their potential as antitubercular agents (D. Chandra Sekhar et al., 2019).

Corrosion Inhibitor

5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine and its derivatives have been studied for their role as corrosion inhibitors. For instance, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole was investigated as a corrosion inhibitor for mild steel in a hydrochloric acid medium, achieving a protection degree of approximately 98%. These compounds show potential as effective agents for protecting metals against corrosion in acidic environments (A. Attou et al., 2020).

Noncovalent Interactions Study

Studies on adamantane-1,3,4-thiadiazole hybrid derivatives, which include structures related to 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine, have been conducted to assess the nature of noncovalent interactions. These investigations provide insights into the molecular structure and interactions critical for designing new compounds with desired properties (A. El-Emam et al., 2020).

DNA Interactions

Compounds structurally related to 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine have been synthesized and tested for their DNA binding affinity. These studies help in understanding the interaction of such compounds with DNA, which is vital for the development of new drugs and understanding their mechanism of action (N. Shivakumara & P. Murali Krishna, 2020).

Synthesis of Novel Compounds

Research has also been focused on synthesizing novel compounds utilizing 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine as a precursor. For example, new metal complexes of this compound have been synthesized and characterized, offering insights into the development of new materials with potential applications in various fields (Ahmed A. Hussain Al-Amiery et al., 2009).

Future Directions

The future research on “5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine” could focus on exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action . It could also involve studying its physical and chemical properties in more detail.

properties

IUPAC Name

5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-2-14-8-5-3-7(4-6-8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWTVHRMEPWMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine

Citations

For This Compound
1
Citations
W Xue, X Li, G Ma, H Zhang, Y Chen… - European Journal of …, 2020 - Elsevier
Due to the occurrence of antibiotic resistance, bacterial infectious diseases have become a serious threat to public health. To overcome antibiotic resistance, novel antibiotics are …
Number of citations: 43 www.sciencedirect.com

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